molecular formula C8H10ClN B8803795 3-(chloromethyl)-2-ethylPyridine

3-(chloromethyl)-2-ethylPyridine

Cat. No. B8803795
M. Wt: 155.62 g/mol
InChI Key: RQSVSPRYFASNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-2-ethylPyridine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(chloromethyl)-2-ethylPyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(chloromethyl)-2-ethylPyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(chloromethyl)-2-ethylPyridine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-(chloromethyl)-2-ethylpyridine

InChI

InChI=1S/C8H10ClN/c1-2-8-7(6-9)4-3-5-10-8/h3-5H,2,6H2,1H3

InChI Key

RQSVSPRYFASNJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-ethyl-3-hydroxymethylpyridine (2.3 g, 16.8 mmol) was dissolved in CH2Cl2 (100 mL) and cooled under nitrogen to 0° C. and thionyl chloride (7.0 mL) was slowly added and the reaction was stirred for 3 hours. The solvent was removed under reduced pressure and the residue was partitioned between CH2Cl2 (100 mL) and saturated aqueous sodium bicarbonate (100 mL). The organic layer was dried with MgSO4, filtered, and the solvent removed under reduced pressure to give the desired 2-ethyl-3-chloromethylpyridine.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.